molecular formula C21H22F3N3O3 B6451984 2-(2-methoxyphenoxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one CAS No. 2549034-70-8

2-(2-methoxyphenoxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one

Cat. No. B6451984
CAS RN: 2549034-70-8
M. Wt: 421.4 g/mol
InChI Key: FKQDCCAFTOUMAS-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . It has a pyridine ring, which is a common motif in many bioactive molecules. The trifluoromethyl group attached to the pyridine ring is a common feature in many pharmaceuticals and agrochemicals, as it can enhance the biological activity of the compound . The compound also contains a methoxyphenoxy group, which could potentially contribute to its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. Compound X, with its trifluoromethyl group, serves as an excellent organoboron reagent in SM coupling reactions . Its success lies in its mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have tailored various boron reagents for specific SM coupling conditions, and Compound X is one of them. It facilitates the construction of complex molecules by connecting different fragments.

Drug Design and Potency Enhancement

A molecule containing a trifluoromethyl group attached to a tertiary stereogenic center has shown improved drug potency. By lowering the pKa of a cyclic carbamate through hydrogen bonding interactions with proteins, Compound X enhances its inhibitory effects on enzymes like reverse transcriptase .

Catalytic Protodeboronation

Protodeboronation reactions using boronate esters have gained attention. Compound X, with its unique boronate functionality, could participate in such transformations. For instance, it might undergo protodeboronation to yield interesting products, expanding the toolbox of synthetic chemists .

Future Directions

The future directions for this compound could involve further studies to understand its biological activity, mechanism of action, and potential applications in pharmaceutical or agrochemical industries .

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-29-17-4-2-3-5-18(17)30-13-20(28)27-9-8-14-11-26(12-16(14)27)19-7-6-15(10-25-19)21(22,23)24/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDCCAFTOUMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one

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